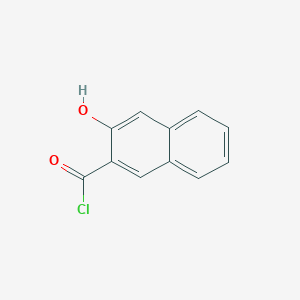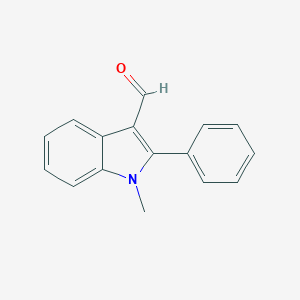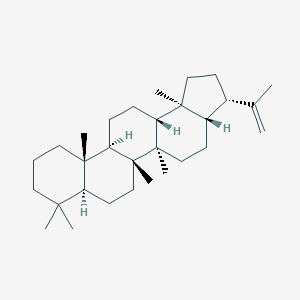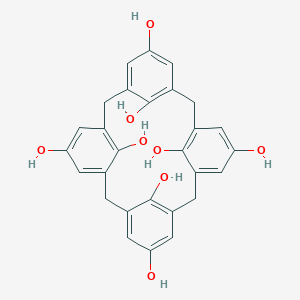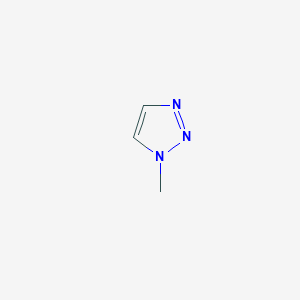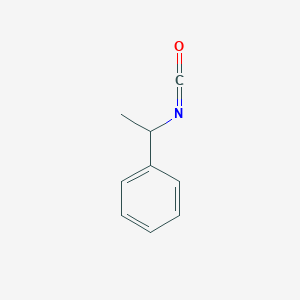
(1-Isocyanatoethyl)benzene
Übersicht
Beschreibung
(1-Isocyanatoethyl)benzene is a type of isocyanate, a class of highly reactive chemicals commonly used in the production of polyurethane products, foams, elastomers, and coatings. Isocyanates like this compound are known for their excellent performance characteristics, including yellowing resistance and weather resistance, making them suitable for applications in various industries such as optical polymer composites, construction, and automotive sectors.
Synthesis Analysis
The synthesis of isocyanates like 1,3-Bis(isocyanatomethyl)benzene, which is structurally related to this compound, has traditionally involved the use of phosgene, a highly toxic and hazardous chemical. Due to the risks associated with phosgene, there is significant interest in developing non-phosgene routes for isocyanate synthesis that are safer and more environmentally friendly. The study on the optimization of 1,3-Bis(isocyanatomethyl)benzene synthesis explores such a route using bis(trichloromethyl)carbonate as an alternative to phosgene .
Molecular Structure Analysis
While the provided papers do not directly discuss the molecular structure of this compound, they do provide insights into the structural characteristics of related compounds. For example, the paper on the preparation of a diselenete compound provides detailed information on the molecular structure as determined by X-ray crystallographic analysis, which can be useful in understanding how substituents on a benzene ring can affect the overall molecular geometry and stability .
Chemical Reactions Analysis
The reactivity of isocyanates is a key aspect of their chemical behavior. Isocyanates readily react with compounds containing active hydrogen atoms, such as alcohols, amines, and water, to form urethanes, ureas, and carbamic acids, respectively. The optimization study of 1,3-Bis(isocyanatomethyl)benzene synthesis provides a glimpse into the reaction conditions and mechanisms that are relevant to the synthesis of isocyanates, including the role of temperature, reaction time, and the molar ratio of reactants .
Physical and Chemical Properties Analysis
Isocyanates are generally characterized by their high reactivity, which is a defining feature of their physical and chemical properties. The papers do not provide specific data on the physical and chemical properties of this compound, but the properties of isocyanates, in general, include sensitivity to moisture, the potential to form polymers, and the ability to undergo various chemical reactions to produce a wide range of products. The environmental stability and resistance to yellowing mentioned in the synthesis optimization study suggest that this compound may share these desirable properties .
Wissenschaftliche Forschungsanwendungen
1. Optimization of Synthesis for Isocyanates
A study by (Dong Jianxun et al., 2018) focuses on optimizing the synthesis of 1,3-Bis(isocyanatomethyl)benzene, a related isocyanate compound. This compound is known for its high quality, excellent resistance to yellowing and weather, and has wide applications in optical polymer composite materials, construction, automotive, and other industries. The study explores a safe, convenient, and environmentally friendly synthesis route, aiming to overcome the high production threshold and costs associated with traditional synthesis methods.
2. Fundamental Importance and Applications of Benzene Derivatives
The significance of benzene, a fundamental molecule in chemistry, and its derivatives like (1-Isocyanatoethyl)benzene, is highlighted in research by (Adam J. V. Marwitz et al., 2009). These derivatives play crucial roles in biomedical research and materials science, marking their versatility and widespread application in various scientific fields.
3. Benzene as a Precursor in Chemical Synthesis
Research by (Canac et al., 1998) and (Yufeng Jing et al., 2014) demonstrate the application of benzene and its derivatives in synthesizing novel compounds and structures. These studies contribute to our understanding of the versatility of benzene derivatives in the formation of complex chemical structures, highlighting their importance in synthetic chemistry.
4. Extraction and Separation Processes
The work of (P. Requejo et al., 2015) delves into the use of ionic liquids for the extraction of benzene from mixtures with aliphatic hydrocarbons. This demonstrates the practical applications of benzene derivatives in separation processes, crucial in industrial chemistry.
5. Environmental and Toxicological Research
Studies by (M. Singh et al., 2010), (S. L. Reegen et al., 1970), and (R. Hayes et al., 1997) explore the environmental impact and toxicological aspects of benzene and its derivatives. These studies are crucial in understanding the ecological and health implications associated with these compounds, informing safety measures and regulations.
Zukünftige Richtungen
While specific future directions for “(1-Isocyanatoethyl)benzene” are not available, one relevant paper discusses the use of (S)- (1- isocyanatoethyl)benzene in the synthesis of chiral bis-thiourea derivatives . These derivatives were used as Chiral Solvating Agents (CSAs) for detecting discrimination of optically pure acids by 1H-NMR spectroscopy .
Eigenschaften
IUPAC Name |
1-isocyanatoethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-8(10-7-11)9-5-3-2-4-6-9/h2-6,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSCUXAFAJEQGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30932845 | |
| Record name | (1-Isocyanatoethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30932845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1837-73-6, 14649-03-7, 33375-06-3 | |
| Record name | alpha-Methylbenzyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001837736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(-)-alpha-Methylbenzyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014649037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | R-(+)-alpha-Methylbenzyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033375063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1-Isocyanatoethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30932845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of (1-Isocyanatoethyl)benzene as discussed in the research?
A1: The research primarily focuses on utilizing this compound, specifically its 1,3-bis(1-methyl-1-isocyanatoethyl)benzene isomer, as a key component in synthesizing polyurethane elastomers and adhesives. [, , , , ] The compound acts as a crosslinking agent due to the presence of two reactive isocyanate groups (-NCO), which can react with suitable functional groups like hydroxyl groups (-OH).
Q2: How does the reaction of 1,3-bis(1-methyl-1-isocyanatoethyl)benzene with polyalkylene glycols contribute to adhesive properties?
A2: The reaction between 1,3-bis(1-methyl-1-isocyanatoethyl)benzene and polyalkylene glycols, specifically those containing hydroxyl groups, leads to the formation of urethane linkages. [] This crosslinking reaction is vital in developing adhesives, as it binds the polymer chains together, enhancing the adhesive's strength, flexibility, and overall performance.
Q3: Can the properties of the final polymers be modified using 1,3-bis(1-methyl-1-isocyanatoethyl)benzene?
A3: Yes, the properties of the final polymers can be tailored by modifying the reaction conditions and incorporating different additives. For instance, using specific catalysts during the synthesis of carbodiimides from 1,3-bis(1-methyl-1-isocyanatoethyl)benzene allows for control over the molecular weight and properties of the resulting polymers. []
Q4: Besides its role in adhesive formulations, are there other applications for 1,3-bis(1-methyl-1-isocyanatoethyl)benzene derivatives?
A4: Research indicates that derivatives of 1,3-bis(1-methyl-1-isocyanatoethyl)benzene, specifically those containing carbodiimide and ethylene oxide units, have shown potential as hydrolysis stabilizers. [] They can protect polymers containing ester groups from degradation caused by moisture, thus extending the lifespan of these materials.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate](/img/structure/B154286.png)

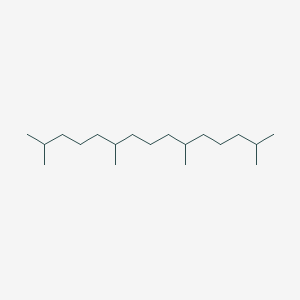

![Methyl 3-[3-(aminomethyl)phenyl]propanoate](/img/structure/B154293.png)


